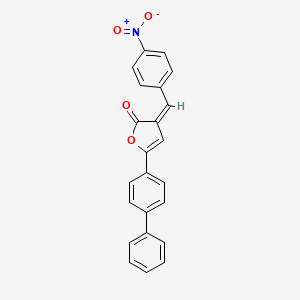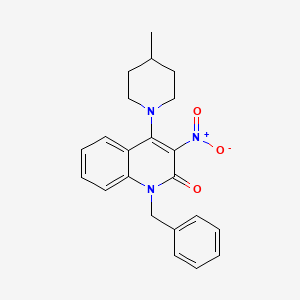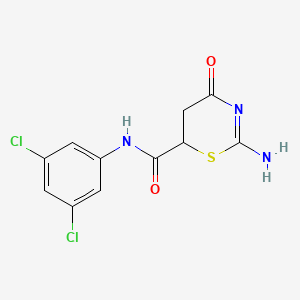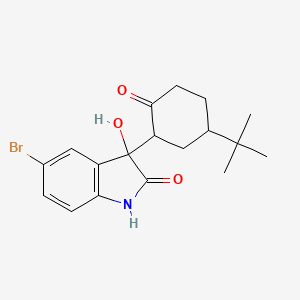
5-(4-biphenylyl)-3-(4-nitrobenzylidene)-2(3H)-furanone
Descripción general
Descripción
5-(4-biphenylyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is a useful research compound. Its molecular formula is C23H15NO4 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.10010796 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Cytotoxicity Evaluation
Furanone derivatives, including those with nitrobenzylidene substituents, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The structural modifications, such as the introduction of halogen atoms or nitro groups, have shown to impact their cytotoxic potential significantly (Seong-Cheol Bang et al., 2004).
Antimicrobial and Anti-inflammatory Activities
Studies have investigated the synthesis of diorganotin(IV) complexes derived from Schiff bases, incorporating nitrobenzylidene groups, for their in vitro antimicrobial, antioxidant, and anti-inflammatory activities. These complexes demonstrated enhanced biological activities compared to their ligand counterparts, highlighting their potential as therapeutic agents (J. Devi, J. Yadav, N. Singh, 2019).
Bactericidal Bioactivity
Potential Applications in Nonlinear Optics and Material Science
Molecular Complexation for Nonlinear Optics
Research on molecular complexes formed between nitrobiphenyl/stilbene and substituted pyridine-1-oxide, including those with nitro substituents, has explored new design strategies for materials exhibiting quadratic nonlinear optical behavior. Such studies are crucial for advancing materials science, particularly in the development of components for optical technologies (M. Muthuraman, R. Masse, J. Nicoud, G. Desiraju, 2001).
Exploration in Drug Design and Bioactive Molecules
Pro-Drug System for Cancer Therapy
The use of nitrofuranylmethyl derivatives, incorporating furanone structures, has been explored for the biomimetic reduction-triggered release of anticancer drugs. Such compounds serve as potential pro-drug systems for selective therapeutic drug release in hypoxic solid tumors, demonstrating the versatility of furanone derivatives in drug design and targeted cancer therapy (J. Berry, C. Y. Watson, W. Whish, M. Threadgill, 1997).
Fluorescent Organic Dyes
Fluorescent Dyes for Bio-Analytical Applications
The synthesis of novel fluorophores based on 3(2H)-furanone scaffolds, including derivatives with nitrobenzylidene groups, highlights the potential of these compounds as fluorescent organic dyes. Their photophysical properties, such as solvatochromic behavior and large excited-state dipole moments, have been thoroughly investigated, suggesting applications in bio-analytical and imaging techniques (B. Varghese, Saleh Al-Busafi, F. Suliman, S. Al-Kindy, 2015).
Propiedades
IUPAC Name |
(3Z)-3-[(4-nitrophenyl)methylidene]-5-(4-phenylphenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO4/c25-23-20(14-16-6-12-21(13-7-16)24(26)27)15-22(28-23)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h1-15H/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOZYHWBYVNQFS-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B4047358.png)
![N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)-2-naphthalenesulfonamide](/img/structure/B4047361.png)
![Ethyl 4-[({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate](/img/structure/B4047368.png)

![N-[4-(diethylsulfamoyl)phenyl]-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4047382.png)

![4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B4047397.png)
![2-[(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B4047398.png)
![2-{1-(4-chlorophenyl)-5-oxo-3-[2-(4-pyridinyl)ethyl]-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4047402.png)
![3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4047419.png)

![Methyl (3-[2-(4-chlorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)acetate](/img/structure/B4047430.png)
![N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}furan-2-carboxamide](/img/structure/B4047435.png)
